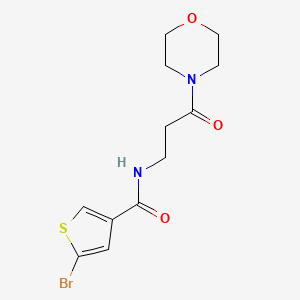![molecular formula C7H8F2N2O2S B6642405 1,4-Difluoro-2-[(sulfamoylamino)methyl]benzene](/img/structure/B6642405.png)
1,4-Difluoro-2-[(sulfamoylamino)methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Difluoro-2-[(sulfamoylamino)methyl]benzene, also known as Difluoromethylornithine (DFMO), is a chemical compound that has been extensively studied for its potential use as an anticancer drug. DFMO is a type of ornithine decarboxylase inhibitor, which means that it blocks the production of polyamines, which are essential for cell growth and proliferation. In
Mechanism of Action
DFMO works by inhibiting the enzyme ornithine decarboxylase (ODC), which is responsible for the production of polyamines. Polyamines are essential for cell growth and proliferation, and cancer cells require high levels of polyamines to maintain their rapid growth. By inhibiting ODC, DFMO can reduce the levels of polyamines in cancer cells, thereby slowing down or even stopping their growth.
Biochemical and Physiological Effects:
DFMO has been shown to have a number of biochemical and physiological effects. In addition to its anticancer properties, DFMO has been shown to have anti-inflammatory effects, and it has been used to treat various inflammatory conditions, including rheumatoid arthritis and Crohn's disease. DFMO has also been shown to have neuroprotective effects, and it has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
DFMO has a number of advantages for lab experiments. It is relatively easy to synthesize, and it has been extensively studied, so there is a large body of research on its properties and potential applications. However, there are also some limitations to its use in lab experiments. DFMO is a potent inhibitor of ODC, which means that it can have broad effects on cellular metabolism. This can make it difficult to interpret the results of experiments involving DFMO, as it can be difficult to determine whether the effects observed are due to the inhibition of ODC or to other factors.
Future Directions
There are several potential future directions for research on DFMO. One area of interest is the development of new and more effective formulations of DFMO. Another area of interest is the identification of new targets for DFMO, which could lead to the development of new drugs with even greater anticancer properties. Finally, there is also interest in exploring the potential use of DFMO in combination with other drugs, as part of a multi-drug approach to cancer treatment.
Synthesis Methods
DFMO can be synthesized through a series of chemical reactions. The first step involves the reaction of 2,3-difluoroaniline with chloroacetic acid to produce 2,3-difluoro-N-(chloroacetyl)aniline. This intermediate is then reacted with sodium sulfite to produce 2,3-difluoro-N-(sodium sulfonate)aniline. The final step involves the reaction of this intermediate with N-(2-aminoethyl)isobutyramide to produce DFMO.
Scientific Research Applications
DFMO has been extensively studied for its potential use as an anticancer drug. It has been shown to be effective in treating various types of cancer, including colorectal cancer, prostate cancer, and neuroblastoma. DFMO works by blocking the production of polyamines, which are essential for cell growth and proliferation. By inhibiting polyamine synthesis, DFMO can slow down or even stop the growth of cancer cells.
properties
IUPAC Name |
1,4-difluoro-2-[(sulfamoylamino)methyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O2S/c8-6-1-2-7(9)5(3-6)4-11-14(10,12)13/h1-3,11H,4H2,(H2,10,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAOBXEWSPFAKSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CNS(=O)(=O)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3-Pyrazol-1-ylpropylamino)methyl]phenol](/img/structure/B6642336.png)
![1-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B6642342.png)


![N-tert-butyl-2-(tetrazolo[1,5-b]pyridazin-6-ylamino)propanamide](/img/structure/B6642364.png)


![3-[(5-Bromopyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one](/img/structure/B6642388.png)
![N-[(3-methyloxetan-3-yl)methyl]morpholine-4-carboxamide](/img/structure/B6642401.png)

![N-tert-butyl-2-[(5-chloropyridin-2-yl)amino]propanamide](/img/structure/B6642410.png)
![3-[(5-Chloropyrimidin-2-yl)amino]-1-piperidin-1-ylpropan-1-one](/img/structure/B6642418.png)
![3-[(5-Chloropyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one](/img/structure/B6642426.png)